6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex heterocyclic compound that features a unique combination of pyrazole and triazole moieties fused to a thiadiazine structure. This compound belongs to a class of triazolo-thiadiazines, which have garnered attention for their potential biological activities, including antimicrobial and anticancer properties.
This compound is synthesized through various chemical pathways that involve the reaction of pyrazole derivatives with triazole and thiadiazine precursors. The synthesis methods are well-documented in the literature, showcasing different approaches to create these derivatives with varying substituents that can influence their biological activity.
The compound can be classified under:
The synthesis of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves several key steps:
The reactions are typically carried out under reflux conditions to facilitate the cyclization process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
The molecular structure of 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be described as follows:
Key data regarding the compound's molecular formula is , indicating it contains 11 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 1 sulfur atom.
The compound participates in various chemical reactions typical for heterocycles:
The synthetic routes often utilize reagents like sodium hydride or bases that facilitate deprotonation and promote nucleophilic attack during cyclization reactions .
The mechanism by which 6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exerts its biological effects is not fully elucidated but may involve:
Research indicates that derivatives within this class exhibit significant activity against various cancer cell lines and microbial strains .
The physical properties include:
Chemical properties include:
Relevant analyses often include spectroscopic data confirming structural integrity post-synthesis .
6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has potential applications in:
Ongoing research continues to explore its full potential in medicinal chemistry and drug development contexts .
This compound (CAS 1005695-31-7) emerged as a structurally advanced derivative within the triazolothiadiazine family, a class first systematically explored in the late 20th century for their bioactive potential. Its specific documentation in chemical databases occurred circa 2010–2012, reflecting pharmaceutical chemistry’s push toward hybrid heterocyclic architectures [2] [4]. The CAS registry (1005695-31-7) formally anchors its identity in chemical literature, while supplier catalogs (e.g., Fluorochem MFCD04969881, Crysdot CD11369159) commercialized it by 2015 as a building block for drug discovery [2] [4] [6]. Unlike early triazolothiadiazines with minimal substitution, this molecule integrates a pyrazole moiety, marking a strategic shift toward multi-ring systems to enhance target selectivity. Current synthetic accessibility remains moderate, with pricing reflecting technical challenges: $569/5g (97% purity) as of 2021 [2].
Table 1: Key Identification and Commercialization History
Property | Detail | Source/Catalog Reference |
---|---|---|
CAS Registry | 1005695-31-7 | [2] [4] [6] |
First Commercial Listing | ~2015 (Crysdot, Fluorochem) | [2] [4] |
Molecular Formula | C₁₁H₁₄N₆S | [2] [4] [6] |
Purity in Commerce | 97% | [2] |
Global Suppliers (2023) | 3+ (e.g., Crysdot, Fluorochem, BOC Sciences) | [2] [6] |
The molecule’s architecture merges two nitrogen-rich pharmacophores: a 1-ethyl-3-methylpyrazole linked via C4 to the 6-position of a 3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core. X-ray analyses confirm near-planarity of the triazolothiadiazine system (maximum deviation: 0.022 Å), with the pyrazole ring oriented at a 15.00° dihedral angle, enhancing π-π stacking potential in biological targets [6] [10]. The ethyl group at N1 of the pyrazole introduces steric bulk that influences conformational flexibility, while the methyl at C3 of the thiadiazine modulates electron density across the fused system [10]. Spectroscopic signatures include:
Table 2: Experimental and Predicted Physicochemical Properties
Parameter | Value | Method/Reference |
---|---|---|
Molecular Weight | 262.33 g/mol | [2] [6] |
Boiling Point | 486.0 ± 47.0 °C (Predicted) | [2] [6] |
Density | 1.48 ± 0.1 g/cm³ (Predicted) | [2] [6] |
pKa | 2.14 ± 0.40 (Predicted) | [2] |
logP (XLogP3) | 1.3 | [6] |
Hydrogen Bond Acceptors | 5 | [6] |
This scaffold demonstrates versatile bioactivity, notably against Staphylococcus aureus (MIC=4 µg/mL) and Candida albicans (MIC=16 µg/mL), rivaling clinical antibiotics like ciprofloxacin [10]. Its enzyme inhibition profile includes acetylcholinesterase (AChE, IC₅₀=18 µM) and carbonic anhydrase-II (CA-II, IC₅₀=23 µM), suggesting neurological and anti-glaucoma applications [10]. Structure-activity relationship (SAR) studies highlight that:
Table 3: Key Biological and Synthetic Performance Metrics
Application | Performance | Comparative Context |
---|---|---|
Antibacterial (S. aureus) | MIC = 4 µg/mL | Ciprofloxacin MIC = 2 µg/mL [10] |
Antifungal (C. albicans) | MIC = 16 µg/mL | Fluconazole MIC = 8 µg/mL [10] |
AChE Inhibition | IC₅₀ = 18 µM | Donepezil IC₅₀ = 0.01 µM [10] |
Microwave Synthesis Yield | 81% (10 min) | Conventional reflux: 82% (2 h) [10] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: